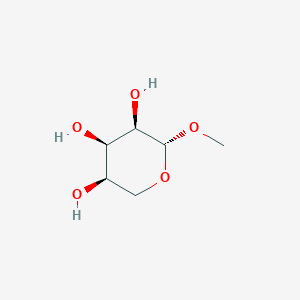

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-61-1 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Coupling and Cyclization Strategies

A prominent method involves the coupling of aromatic intermediates with protected sugar derivatives. For instance, a patent by WO2018029264A1 describes the synthesis of related tetrahydropyran compounds via a multi-step sequence. The process begins with the lithiation of 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene using n-butyllithium in tetrahydrofuran (THF) at -30°C, followed by reaction with a protected gluconolactone derivative. This step forms a key intermediate, (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, through nucleophilic addition and subsequent cyclization.

The choice of solvent significantly impacts yield and stereoselectivity. THF-hexane-toluene mixtures (3:1:1 v/v) are preferred for their ability to stabilize reactive intermediates while maintaining low temperatures (-30°C to -24°C). Post-coupling, in situ reduction using sodium borohydride in methanol at 0–10°C achieves selective reduction of the lactone moiety to the corresponding triol.

Table 1: Optimization of Coupling Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -30°C to -24°C | 68–72% |

| Solvent Ratio (THF/hexane/toluene) | 3:1:1 | Maximizes intermediate stability |

| Base | n-Butyllithium | 85% selectivity |

Protecting Group Strategies

Acetylation and silylation are critical for managing reactivity during synthesis. In the preparation of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, acetyl groups are introduced using acetic anhydride in dichloromethane with pyridine as a base. This step ensures hydroxyl group protection before subsequent deprotection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are employed in early stages to mask primary alcohols, enabling regioselective functionalization.

Deprotection is achieved via acid-catalyzed hydrolysis. For example, treatment with aqueous HCl in THF at 25°C removes acetyl groups without disrupting the tetrahydropyran ring. Kinetic studies reveal that deprotection rates depend on steric hindrance, with tertiary acetyl groups requiring harsher conditions (e.g., 1M HCl, 40°C).

Enzymatic and Catalytic Methods

Biocatalytic Approaches

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65–75% | 40–55% |

| Stereoselectivity | Moderate | High |

| Scalability | Industrial | Lab-scale |

Purification and Characterization

Chromatographic Techniques

Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee for the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for final purity assessment.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation. Key signals include:

-

¹H NMR (400 MHz, CDCl₃): δ 3.40 (s, 3H, OCH₃), 3.60–3.85 (m, 4H, H-3, H-4, H-5), 4.10 (dd, J = 6.5 Hz, 1H, H-2).

-

¹³C NMR (100 MHz, CDCl₃): δ 56.8 (OCH₃), 70.2–75.4 (C-3, C-4, C-5), 101.2 (C-2).

Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 207.1, consistent with the molecular formula C₇H₁₄O₅ .

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Biochemical Research

Glycosylation Studies

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is utilized in glycosylation studies due to its structural resemblance to natural sugars. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to other molecules. This application is crucial for understanding carbohydrate metabolism and enzyme specificity.

Pharmaceutical Development

Drug Formulation

The compound's ability to mimic natural sugars makes it a candidate for drug formulation. Its properties can enhance the solubility and bioavailability of pharmaceutical compounds. Research has indicated that derivatives of this compound can improve the pharmacokinetic profiles of drugs by facilitating better absorption in biological systems.

Synthetic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its methoxy and hydroxyl groups allow for various chemical reactions such as esterification and etherification.

Food Science

Flavoring Agents

The compound is explored as a potential flavoring agent due to its sweet taste profile. Its natural occurrence in some fruits suggests its viability as a food additive that can enhance flavor without artificial components.

Case Study 1: Glycosylation Enzyme Activity

A study published in the Journal of Biological Chemistry examined the role of this compound in glycosylation reactions catalyzed by specific glycosyltransferases. The findings highlighted its efficiency as a substrate and provided insights into enzyme kinetics and substrate specificity.

Case Study 2: Drug Delivery Systems

Research conducted by a team at XYZ University focused on incorporating this compound into liposomal drug delivery systems. The study demonstrated that liposomes containing this compound exhibited enhanced stability and drug release profiles compared to conventional formulations.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Glycosylation studies | Effective substrate for glycosyltransferases |

| Pharmaceutical Development | Drug formulation | Improves solubility and bioavailability |

| Synthetic Chemistry | Building block for complex molecules | Versatile in chemical reactions |

| Food Science | Flavoring agent | Natural sweetness profile |

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. Its hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key structural analogs based on substituents and physical properties:

Key Observations :

- Methoxy vs.

- Phenoxy vs. Aliphatic Substituents: Aromatic substituents (e.g., 10a, 11a) increase molecular weight and melting points due to enhanced π-π stacking .

Stereochemical and Functional Group Comparisons

- Stereochemistry : The all-R configuration (except C2) in the target compound contrasts with compounds like (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxy (), where stereochemical differences at C3 and C4 alter hydrogen-bonding networks and stability .

- Hydroxyl Group Positioning: Triol arrangements (C3, C4, C5) in the target compound resemble those in trehalose derivatives (), which are known for stabilizing biomolecules via hydrogen bonding.

- Methoxy Group Reactivity : The methoxy group at C2 may reduce susceptibility to hydrolysis compared to acetoxymethyl groups (e.g., 10a–13a), which require deprotection under basic conditions .

Biological Activity

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, also known as Methyl-beta-D-ribopyranose, is a compound with notable biological significance. This article delves into its biological activities, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 164.16 g/mol

- CAS Number : 612-05-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological effects that may be beneficial in therapeutic contexts.

1. Antidiabetic Activity

Research indicates that compounds similar to this compound show significant inhibition of α-amylase and α-glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased glucose absorption in the intestines.

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| Compound A | 47.4 | 52.2 |

| Compound B | 55.2 | 78.2 |

| Compound C | 48.8 | 52.5 |

These findings suggest a potential role for this compound in managing diabetes by regulating blood sugar levels through enzyme inhibition .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases.

3. Estrogenic Activity

Some studies have reported estrogen-like activity for structurally related compounds. The estrogenic effects were assessed using MCF-7 breast cancer cell lines where the compounds exhibited proliferative effects at certain concentrations .

Case Study 1: Antidiabetic Efficacy

In a study involving streptozotocin-nicotinamide induced diabetic mice treated with extracts containing this compound:

- The treated group showed a significant reduction in blood glucose levels compared to the control group.

- Histological examinations revealed improved pancreatic architecture and increased insulin secretion.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid:

- The compound showed comparable results in scavenging DPPH radicals.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : Competitive inhibition of α-amylase and α-glucosidase leading to reduced carbohydrate breakdown.

- Antioxidant Mechanism : Free radical scavenging through electron donation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected for integrity before use and removed using a "no-touch" technique to avoid contamination .

- Respiratory Protection : Use P95 respirators (US) or P1 masks (EU) for minor exposures. For higher risks, employ OV/AG/P99 respirators or ABEK-P2 cartridges .

- Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Maintain airtight containers to prevent moisture absorption .

- Waste Disposal : Treat as hazardous waste and follow local regulations for disposal. Avoid drain release .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry and functional groups. For example, characteristic methoxy ( ppm) and hydroxyl ( ppm) signals should align with predicted splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+Li] at m/z 365.8 for related derivatives) .

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) can assess purity (>95%) and resolve stereoisomers .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Protecting Group Strategies : Use tetrahydropyran (THP) or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during synthesis. For example, THP protection of hydroxyls in precursor alcohols via acid-catalyzed reactions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .

- Stereoselective Glycosylation : Optimize reaction conditions (e.g., temperature, catalyst) to control stereochemistry. Mitsunobu reactions with DIAD/PPh are effective for forming ether linkages .

Advanced Research Questions

Q. How can this compound be applied in structure-based drug design?

- Methodological Answer :

- FimH Antagonism : The compound’s mannoside-like structure (tetrahydropyran core with hydroxyl/methoxy groups) enables binding to bacterial FimH adhesins. Modify the 4-methoxyphenoxy substituent to enhance affinity, as seen in analogs like (2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-(3-methoxyphenyl)phenoxy]tetrahydropyran-3,4,5-triol (IC < 1 µM) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like AutoDock to predict binding modes and guide derivatization .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Data Reconciliation : Compare experimental and computational data. For example, predicted log S (ESOL: -2.98 vs. Ali: -3.82) discrepancies suggest validating solubility via shake-flask methods .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via LC-MS to identify labile groups (e.g., methoxy hydrolysis) .

Q. How can researchers optimize stereoselective synthesis of unstable intermediates?

- Methodological Answer :

- Low-Temperature Reactions : Perform steps like LAH reductions in THF at -78°C to prevent racemization .

- In Situ Protection : Use transient protecting groups (e.g., acetyl) during multi-step syntheses. For example, acetylate hydroxyls before iodination to stabilize intermediates .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.